Befunolol - 39552-01-7

Befunolol

Catalog Number: EVT-261237
CAS Number: 39552-01-7
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Befunolol hydrochloride (BFE 60, CAS 39543-79-8) is a β-adrenergic receptor antagonist, specifically classified as a partial agonist. This classification means that while it binds to β-adrenergic receptors, it does not elicit a full response compared to a full agonist like isoprenaline. Befunolol is a racemic mixture, meaning it exists as two enantiomers, the R(+)- and S(-)-isomers.

Chemical Reactions Analysis

One specific chemical reaction involving Befunolol is its reaction with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in methanol. This reaction, conducted at 70°C for 45 minutes, results in a red-colored product measurable at a wavelength of 523 nm. This reaction forms the basis for a kinetic spectrophotometric assay developed to quantify Befunolol hydrochloride in pharmaceutical formulations.

Mechanism of Action

Befunolol exerts its effects by interacting with β-adrenergic receptors. Research suggests that befunolol interacts with both high and low affinity binding sites of these receptors. The binding of befunolol to these sites can elicit different responses: it can act as an antagonist, blocking the effects of other agonists, or as a partial agonist, producing a submaximal response. Research suggests that the stereoselectivity, the preference for one enantiomer over the other, for the high affinity binding site of β-adrenergic receptors may differ between species and tissues.

Metabolism

Befunolol undergoes metabolic reduction in the liver and kidney, primarily catalyzed by an NADPH-dependent enzyme. This enzyme, known as Befunolol reductase, exhibits 3α-hydroxysteroid dehydrogenase activity and is inhibited by flavonoids, sulfhydryl reagents, and some nonsteroidal anti-inflammatory drugs. The primary metabolite of Befunolol is dihydrobefunolol. Studies suggest that in humans, Befunolol's metabolic pathway primarily involves reduction followed by glucuronidation. This process results in the formation of two glucuronides: the O-glucuronide of the side chain and the O-glucuronide of the 2-side chain of dihydrobefunolol.

Physical and Chemical Properties Analysis
  • Solubility: Befunolol hydrochloride is soluble in water and methanol.
  • Partition Coefficient: Befunolol exhibits a specific octanol/water partition coefficient, indicating its hydrophobic nature. The degree of hydrophobicity influences its pharmacological activity, particularly its negative inotropic effects.
Applications

Ophthalmology:

  • Corneal Permeability: Researchers have investigated the permeation behavior of befunolol hydrochloride through both excised porcine corneas and organotypic cornea constructs. This research helps to understand how befunolol, when formulated in eye drops, traverses the cornea to reach its target site of action.
  • Corneal Toxicity: The effects of befunolol on corneal tissue have been investigated using rabbit models, comparing its effects to other β-blockers like carteolol and timolol. These studies involved long-term (two months) administration of befunolol eye drops and subsequent microscopic examination of corneal sections.
  • Effects of Preservatives: Researchers have studied the impact of common ophthalmic preservatives, such as benzalkonium chloride and a mixture of chlorobutanol/methylparaben/propylparaben, on the corneal opacity induced by befunolol solutions. These studies involved incubating porcine corneas with befunolol solutions containing different preservatives and assessing changes in corneal transparency.
  • Ocular Hypertension Model: Befunolol has been employed in research investigating caffeine-induced ocular hypertension in beagle dogs and rats. These studies used befunolol to understand the role of aqueous humor production in caffeine-induced IOP changes, showcasing its utility as a tool in ocular hypertension research.

Pharmacology:

  • Metabolic Studies: Research has focused on understanding the metabolism of befunolol in rabbits, particularly its reduction by Befunolol reductase in the liver and kidney. These studies contribute to a broader understanding of drug metabolism and potential drug interactions.
  • β-Adrenergic Receptor Characterization: Befunolol has been instrumental in characterizing the binding properties of β-adrenergic receptors in various tissues, including the guinea pig taenia caecum, rabbit ciliary body, and rat heart muscles. These studies often utilize radiolabeled befunolol ([3H]befunolol) to examine the binding affinities and densities of β-adrenergic receptors.
  • Intrinsic Sympathomimetic Activity: Research has investigated the intrinsic sympathomimetic activity of befunolol, comparing its effects to other β-blockers like carteolol. This research focuses on understanding the balance between befunolol's antagonistic and agonistic properties at different doses.

Dihydrobefunolol

  • Compound Description: Dihydrobefunolol is the primary metabolite of Befunolol. It is formed through the enzymatic reduction of Befunolol by Befunolol reductase, an NADPH-dependent enzyme found in the liver and kidneys. [, ]
  • Relevance: Dihydrobefunolol is the direct product of Befunolol metabolism, sharing a very similar structure with the only difference being the reduction of a ketone group to a hydroxyl group. This structural similarity suggests potential for shared biological activity. [, ]

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline drug primarily used in cancer chemotherapy for its ability to inhibit DNA topoisomerase II. []
  • Relevance: While structurally distinct from Befunolol, Daunorubicin is mentioned as a substrate for Befunolol reductase, indicating that this enzyme may be involved in the metabolism of a range of aromatic ketones, including some pharmaceuticals. []

Levobunolol

  • Compound Description: Levobunolol is a non-selective beta-adrenergic receptor antagonist, primarily utilized in ophthalmology for its ability to reduce intraocular pressure in the treatment of glaucoma. []
  • Relevance: Structurally similar to Befunolol, Levobunolol also acts as a substrate for Befunolol reductase. This suggests a shared metabolic pathway and potential for overlapping pharmacological activity, particularly regarding their beta-blocking properties. []

Quercitrin

  • Compound Description: Quercitrin is a flavonoid glycoside found in various plants and known for its antioxidant and anti-inflammatory properties. []
  • Relevance: Although structurally different from Befunolol, Quercitrin has been shown to inhibit Befunolol reductase. This finding indicates a potential interaction at the enzymatic level and suggests possible influence on Befunolol's metabolism. []

Quercetin

  • Compound Description: Quercetin is a flavonoid widely distributed in plants and recognized for its antioxidant, anti-inflammatory, and potential anticancer activities. []
  • Relevance: Similar to Quercitrin, Quercetin acts as an inhibitor of Befunolol reductase despite its distinct structure from Befunolol. This interaction highlights a potential influence on Befunolol's metabolic breakdown and suggests possible pharmacological implications. []

N-acetyl-beta-D-glucopyranosyl amine (NBG)

  • Compound Description: NBG is an analog of D-glucose. []
  • Relevance: NBG was used as a reference compound in a study that investigated the potential of Befunolol as a glycogen phosphorylase (GP) inhibitor. The study highlighted Befunolol's superior binding affinity to GP compared to NBG, suggesting a potential therapeutic avenue for Befunolol in managing hyperglycemia in type 2 diabetes. []

Timolol

  • Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist widely used in ophthalmology for its ability to reduce intraocular pressure. [, , ]

Carteolol

  • Compound Description: Carteolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, utilized in the management of hypertension and glaucoma. [, , , ]

Betaxolol

  • Compound Description: Betaxolol is a selective beta-1 adrenoceptor antagonist primarily used to treat glaucoma and hypertension. [, ]

Pindolol

  • Compound Description: Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity used to treat hypertension. [, , ]
  • Relevance: Similar to Befunolol, Pindolol is a beta-blocker, but it possesses intrinsic sympathomimetic activity, which differentiates its pharmacological effects. Studies comparing their effects on lysosomal enzymes highlight potential differences in their cellular and biochemical interactions. [, , ]

BFE-55

  • Compound Description: BFE-55 is a derivative of Befunolol. [, ]
  • Relevance: BFE-55 exhibits different binding characteristics to beta-adrenoceptors compared to Befunolol. It selectively interacts with the high-affinity binding sites, unlike Befunolol, which can bind to both high and low-affinity sites. This difference suggests altered pharmacological activity and potential for distinct therapeutic applications. [, ]

Propranolol

  • Compound Description: Propranolol is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension, angina, and various cardiovascular conditions. [, , ]
  • Relevance: As a classic non-selective beta-blocker, Propranolol serves as a reference compound to compare and contrast the pharmacological properties of Befunolol. While both drugs exhibit beta-blocking activity, studies indicate differences in their potency, metabolic profiles, and effects on cardiac function. [, , ]

Properties

CAS Number

39552-01-7

Product Name

Befunolol

IUPAC Name

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3

InChI Key

ZPQPDBIHYCBNIG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Solubility

Soluble in DMSO

Synonyms

2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran
befunolol
befunolol hydrochloride
Bentos
BFE 60
Glauconex

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.